Product packaging for Isopentenyl phosphate(Cat. No.:)

Isopentenyl phosphate

Cat. No.: B1256214
M. Wt: 166.11 g/mol
InChI Key: QMZRXYCCCYYMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentenyl phosphate is a monoalkyl phosphate that is isopentenyl alcohol in which the hydroxyl hydrogen is substituted by a phosphate group. It derives from an isopentenyl alcohol. It is a conjugate acid of an this compound(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O4P B1256214 Isopentenyl phosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-3-enyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h1,3-4H2,2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZRXYCCCYYMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCOP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Biological Significance of Isopentenyl Phosphate Ip and Isopentenyl Diphosphate Ipp in Global Isoprenoid Metabolism

Centrality of IPP and its Isomer Dimethylallyl Diphosphate (B83284) (DMAPP) as Universal C5 Isoprenoid Building Blocks

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the universal five-carbon (C5) building blocks for the synthesis of all isoprenoid compounds. elifesciences.orgnih.govpnas.org These molecules are the foundational precursors from which a vast array of complex structures are assembled, including sterols, hormones, vitamins, and defensive compounds. wikipedia.orgacs.org The biosynthesis of isoprenoids begins with the formation of IPP, which is then reversibly isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org This isomerization is a critical step as it generates the electrophilic DMAPP, which initiates the chain elongation process by reacting with the nucleophilic IPP. nih.gov

Successive head-to-tail condensations of IPP units with DMAPP or the growing polyprenyl diphosphate chain, catalyzed by prenyltransferases, lead to the formation of geranyl diphosphate (GPP; C10), farnesyl diphosphate (FPP; C15), and geranylgeranyl diphosphate (GGPP; C20). acs.orggenome.jp These linear prenyl diphosphates serve as the direct precursors for the various classes of terpenes: monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). genome.jp Further elongation and modification of these backbones give rise to even larger and more complex isoprenoids, such as triterpenes (C30), tetraterpenes (C40), and polyterpenes. genome.jp The central role of IPP and DMAPP underscores their indispensability in sustaining the metabolic diversity and essential functions of living organisms.

Historical Elucidation of Isoprenoid Biosynthetic Pathways Involving IP/IPP

The journey to understanding how organisms synthesize isoprenoids has been a long and evolving process. For many years, the mevalonate (B85504) (MVA) pathway was considered the sole route for the production of IPP and DMAPP. nih.gov This pathway, first elucidated in the mid-20th century, starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid. wikipedia.orgnih.gov The discovery and characterization of the MVA pathway were landmark achievements, earning Nobel Prizes for the scientists involved. nih.gov

However, in the 1990s, a second, independent pathway for IPP and DMAPP biosynthesis was discovered in bacteria and the plastids of plants: the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. pnas.orgnih.govresearchgate.netelifesciences.orgoup.com This discovery fundamentally changed the understanding of isoprenoid metabolism, revealing a fascinating dichotomy in the distribution of these pathways across the domains of life. pnas.orgnih.govresearchgate.net Generally, the MVA pathway is found in eukaryotes, archaea, and some bacteria, while the MEP pathway is characteristic of most bacteria and plant plastids. wikipedia.orgnih.govoup.comresearchgate.net

Further research into the archaeal MVA pathway revealed that some key enzymes of the classical pathway were missing, leading to the proposition of an "alternative" MVA pathway. elifesciences.orgresearchgate.net This alternative route highlighted the metabolic plasticity and evolutionary diversity of isoprenoid biosynthesis.

Role of IP as a Key Intermediate in Alternative Mevalonate Pathways and Recycling Mechanisms

Initially viewed primarily as the precursor to IPP, isopentenyl phosphate (IP) has emerged as a key intermediate in its own right, particularly in alternative mevalonate pathways and metabolic recycling loops. elifesciences.orgpnas.orgacs.orgnih.govnih.gov

In certain archaea and a subset of bacteria, an alternative MVA pathway operates where mevalonate-5-phosphate is first decarboxylated to produce IP. elifesciences.orgresearchgate.netresearchgate.net Subsequently, IP is phosphorylated by this compound kinase (IPK) to yield IPP. elifesciences.orgacs.orgnih.gov This represents a reversal of the final two steps of the classical MVA pathway, where phosphorylation precedes decarboxylation. elifesciences.org The discovery of functional IPK enzymes in archaea was a pivotal moment in understanding these alternative routes. elifesciences.orgacs.orgnih.gov

Interestingly, homologs of IPK have also been identified in plants, which possess the complete classical MVA pathway. pnas.org In these organisms, IPK does not appear to be part of a primary biosynthetic pathway but rather functions in a "metabolite repair" or recycling capacity. pnas.org It is proposed that IP can be generated from the dephosphorylation of IPP by certain phosphatases. nih.gov The cytosolic IPK can then re-phosphorylate this IP back to IPP, effectively salvaging it and returning it to the active pool for terpenoid synthesis. pnas.orgnih.gov This recycling mechanism is thought to play a role in maintaining the homeostasis of the IPP/DMAPP pools and may offer a new avenue for the metabolic engineering of valuable terpenoid compounds. pnas.orgnih.gov Furthermore, IP and its isomer dimethylallyl phosphate (DMAP) can act as competitive inhibitors of farnesyl diphosphate synthase, suggesting a regulatory role for these monophosphates in the isoprenoid network. pnas.org

Table 1: Key Pathways of Isoprenoid Precursor Biosynthesis

Pathway Starting Materials Key Intermediate Final Products Organisms
Mevalonate (MVA) Pathway Acetyl-CoA Mevalonic acid IPP, DMAPP Eukaryotes, Archaea, some Bacteria wikipedia.orgnih.gov
Methylerythritol Phosphate (MEP) Pathway Pyruvate (B1213749), Glyceraldehyde 3-phosphate 2-C-methyl-D-erythritol 4-phosphate IPP, DMAPP Most Bacteria, Plant Plastids elifesciences.orgresearchgate.net
Alternative MVA Pathway Mevalonate-5-phosphate This compound (IP) IPP Some Archaea, some Bacteria elifesciences.orgresearchgate.net

Biosynthetic Pathways Leading to Isopentenyl Phosphate and Isopentenyl Diphosphate

The Classical Mevalonate (B85504) (MVA) Pathway for IPP Synthesis

The MVA pathway, also referred to as the HMG-CoA reductase pathway, is a fundamental metabolic sequence that converts acetyl-CoA into IPP. wikipedia.orgmetwarebio.com This pathway is essential for the production of numerous vital biomolecules, including sterols (like cholesterol), coenzyme Q10, and steroid hormones. wikipedia.orgnih.gov

The sole carbon feedstock for the MVA pathway is acetyl-CoA. wikipedia.org The initial phase of the pathway, often called the upper mevalonate pathway, involves a series of condensation reactions to form the six-carbon intermediate, mevalonate. wikipedia.org

The process begins with the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA. wikipedia.orgcreative-proteomics.com This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase. nih.govresearchgate.net Following this, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com This step is mediated by HMG-CoA synthase. metwarebio.comnih.gov

The final step of this initial phase is the reduction of HMG-CoA to (R)-mevalonate. wikipedia.org This reaction is catalyzed by HMG-CoA reductase (HMGR) and utilizes NADPH as a reducing agent. metwarebio.comnih.gov The conversion of HMG-CoA to mevalonate is the rate-limiting step of the entire MVA pathway and is a major point of regulation. metwarebio.comfrontiersin.orgnih.gov

Table 1: Initial Enzymes of the MVA Pathway

EnzymeSubstrate(s)Product
Acetoacetyl-CoA thiolase2x Acetyl-CoAAcetoacetyl-CoA
HMG-CoA synthaseAcetoacetyl-CoA + Acetyl-CoA3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
HMG-CoA reductase (HMGR)HMG-CoA(R)-Mevalonate

The lower mevalonate pathway converts mevalonate into IPP through a series of phosphorylation and decarboxylation steps. wikipedia.org In eukaryotes, this process begins with the phosphorylation of mevalonate at the 5-hydroxyl position by the enzyme mevalonate kinase, which consumes one molecule of ATP to produce mevalonate-5-phosphate. wikipedia.orgmetwarebio.com

Next, phosphomevalonate kinase catalyzes the phosphorylation of mevalonate-5-phosphate to form mevalonate-5-pyrophosphate, a reaction that also requires ATP. wikipedia.orgmetwarebio.comnih.gov The final step is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, carried out by mevalonate-5-pyrophosphate decarboxylase, which yields isopentenyl pyrophosphate (IPP) and releases carbon dioxide and inorganic phosphate (B84403). metwarebio.comnih.gov IPP can then be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgmetwarebio.com

It is worth noting that alternative MVA pathway variants exist, particularly in archaea. wikipedia.org For instance, some archaea can decarboxylate mevalonate-5-phosphate to isopentenyl phosphate (IP), which is then phosphorylated by this compound kinase (IPK) to form IPP. wikipedia.orgnih.govpnas.org

Table 2: Phosphorylation and Decarboxylation Steps of the MVA Pathway (Eukaryotic)

EnzymeSubstrateProduct
Mevalonate kinaseMevalonateMevalonate-5-phosphate
Phosphomevalonate kinaseMevalonate-5-phosphateMevalonate-5-pyrophosphate
Mevalonate-5-pyrophosphate decarboxylaseMevalonate-5-pyrophosphateIsopentenyl pyrophosphate (IPP)

In eukaryotic cells, the MVA pathway is compartmentalized, with different enzymatic steps occurring in various subcellular locations. metwarebio.compnas.orghhu.de The pathway primarily takes place in the cytosol. metwarebio.comresearchgate.net Specifically, the enzymes responsible for converting acetyl-CoA to mevalonate and then to farnesyl diphosphate (B83284) are found in the cytosol and are also associated with the endoplasmic reticulum (ER). hhu.denih.gov

Research has also identified the presence of MVA pathway enzymes in peroxisomes. metwarebio.comhhu.de The conversion of acetyl-CoA to HMG-CoA and the reduction of HMG-CoA to mevalonate can occur in both the cytosol and peroxisomes. hhu.de Furthermore, the conversion of mevalonate to farnesyl diphosphate appears to be predominantly localized to peroxisomes in animals. hhu.deresearchgate.net This compartmentalization suggests a complex regulation and channeling of intermediates between different organelles to support the synthesis of various isoprenoid-derived molecules. researchgate.net In higher plants, the MVA pathway enzymes for sterol biosynthesis are located in the cytosolic compartment. nih.govhhu.de

The Methylerythritol Phosphate (MEP) Pathway for IPP Synthesis

The MEP pathway, also known as the non-mevalonate or DXP pathway, represents an alternative route to IPP and DMAPP synthesis. nih.govwikipedia.org This pathway is essential in most bacteria, parasites like the one causing malaria, and in the plastids of plants, where it provides precursors for molecules such as carotenoids, chlorophylls (B1240455), and certain hormones. wikipedia.orgnih.govpnas.orgwikipedia.org A key feature of the MEP pathway is its absence in humans, making its enzymes attractive targets for the development of antimicrobial drugs. nih.gov

The MEP pathway begins with precursor metabolites from glycolysis: pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). pnas.orgresearchgate.netmdpi.com The first enzyme in the pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), catalyzes the condensation of these two substrates to form 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.comrsc.org

The second step involves the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC), which catalyzes the NADPH-dependent reduction and intramolecular rearrangement of DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govpnas.orgrsc.org This is the first committed step in the MEP pathway, as DXP is also a precursor for the synthesis of vitamins B1 and B6. nih.govmdpi.com

Table 3: Initial Enzymes of the MEP Pathway

EnzymeSubstrate(s)Product
1-deoxy-D-xylulose 5-phosphate synthase (DXS)Pyruvate + Glyceraldehyde 3-phosphate1-deoxy-D-xylulose 5-phosphate (DXP)
1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC)DXP2-C-methyl-D-erythritol 4-phosphate (MEP)

Following the formation of MEP, a series of enzymatic reactions involving phosphorylation, cytidylation, and reductive steps ultimately leads to the synthesis of IPP and DMAPP. nih.govmdpi.com

First, MEP is converted to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) by the enzyme MEP cytidyltransferase (IspD), a reaction that utilizes CTP. nih.govnih.gov Next, the enzyme 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) catalyzes the ATP-dependent phosphorylation of CDP-ME to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). nih.govnih.gov

Subsequently, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) converts CDP-MEP into the cyclic intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the release of CMP. nih.govnih.gov The final two steps of the pathway are catalyzed by two iron-sulfur cluster-containing enzymes. researchgate.netnih.gov First, HMBPP synthase (IspG) catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). nih.govnih.gov Finally, HMBPP reductase (IspH) reduces HMBPP to produce a mixture of IPP and DMAPP. wikipedia.orgnih.govnih.gov

Table 4: Reductive and Phosphorylation Steps of the MEP Pathway

EnzymeSubstrateProduct
MEP cytidyltransferase (IspD)MEP + CTP4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME)
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE)CDP-ME + ATP4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP)
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF)CDP-MEP2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
HMBPP synthase (IspG)MEcPP(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
HMBPP reductase (IspH)HMBPPIsopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP)

Localization of the MEP Pathway in Plastids of Plants and in Eubacteria

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of the isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). rsc.org In terms of subcellular location, this pathway is distinctly compartmentalized.

In higher plants and algae, a clear dichotomy exists for isoprenoid biosynthesis. iupac.orgportlandpress.com The MEP pathway is sequestered within the plastids, such as chloroplasts. rsc.orgiupac.orgportlandpress.comresearchgate.netcsic.estandfonline.com This plastidial localization means the MEP pathway is responsible for producing precursors for essential plastid-related isoprenoids. These include monoterpenes, diterpenes (like the ginkgolides), carotenoids, and the side chains of chlorophylls, plastoquinone, and tocopherols. iupac.orgcsic.estandfonline.com In contrast, the classical mevalonate (MVA) pathway operates in the cytoplasm and is responsible for synthesizing precursors for sterols, most sesquiterpenoids, and triterpenes. iupac.orgcsic.es This compartmentalization underscores the specialized roles of each pathway within the plant cell. annualreviews.org Definitive evidence for the plastidial localization of the MEP pathway comes from the identification of plastid-targeting peptide sequences in the genes that encode the plant enzymes of this route. iupac.org

The MEP pathway is also the primary route for isoprenoid precursor synthesis in most eubacteria. rsc.orgresearchgate.netnih.govnih.gov Unlike plants, which possess both the MVA and MEP pathways, many bacteria, including numerous pathogenic species, rely exclusively on the MEP pathway. tandfonline.comnih.gov This makes the enzymes of the MEP pathway attractive targets for the development of novel antibacterial drugs. iupac.org

Organism/GroupPathway(s)Localization of MEP PathwayPrimary Isoprenoid Products from MEP Pathway
Higher Plants MVA & MEPPlastids (Chloroplasts) rsc.orgportlandpress.comresearchgate.netMonoterpenes, Diterpenes, Carotenoids, Phytol, Plastoquinone csic.estandfonline.com
Green Algae MEPPlastids annualreviews.orgnih.govAll isoprenoids, including sterols iupac.org
Most Eubacteria MEPCytoplasmEssential isoprenoids (e.g., for cell wall, electron transport) iupac.orgnih.gov
Animals/Fungi MVAN/AN/A
Archaea MVA (variants)N/AN/A

Alternative and Modified Pathways Involving this compound

While the MEP and classical MVA pathways are the canonical routes to IPP, several alternative and modified pathways exist in which this compound (IP) emerges as a critical intermediate. These pathways highlight the metabolic diversity for isoprenoid precursor production, particularly in Archaea, and through synthetic biology approaches.

Archaeal Mevalonate Pathway Variants and this compound Kinase (IPK) Function

Archaea utilize variants of the mevalonate (MVA) pathway for isoprenoid biosynthesis. wikipedia.org A key distinction in many archaeal MVA pathways is the absence of the enzymes phosphomevalonate kinase (PMK) and mevalonate diphosphate decarboxylase (MVD), which are responsible for the final two steps of the classical pathway. elifesciences.orgnih.gov To overcome this, these organisms employ an alternative route where the sequence of phosphorylation and decarboxylation is reversed. elifesciences.orgnih.gov

In this alternate pathway, mevalonate 5-phosphate (MVAP) is first decarboxylated to form this compound (IP). nih.govresearchgate.net This reaction is catalyzed by a phosphomevalonate decarboxylase (PMD). nih.gov Subsequently, the enzyme this compound kinase (IPK) catalyzes the final ATP-dependent phosphorylation of IP to yield the universal isoprenoid precursor, isopentenyl diphosphate (IPP). elifesciences.orgnih.govnih.gov The identification and characterization of both PMD and IPK in archaea like Haloferax volcanii and Methanocaldococcus jannaschii provided the first experimental proof of this functioning alternative MVA pathway. elifesciences.orgnih.gov

Another variation, identified in Thermoplasma acidophilum, involves phosphorylation at the 3-OH position of mevalonate, followed by phosphorylation at the 5-OH position to create mevalonate 3,5-bisphosphate. acs.org It is proposed that an ATP-independent decarboxylase then converts this molecule into this compound, which is subsequently phosphorylated by IPK to form IPP. acs.org The function of IPK is therefore central to these archaeal MVA variants, completing the synthesis of IPP from the key intermediate, IP. nih.govacs.org

Pathway VariantOrganism ExampleKey Intermediate Preceding IPKey EnzymesFinal Step
Alternate MVA Pathway Haloferax volcanii wikipedia.orgnih.govMevalonate 5-phosphate (MVAP)Phosphomevalonate Decarboxylase (PMD)IP phosphorylation by IPK nih.gov
Alternate MVA Pathway Methanocaldococcus jannaschii elifesciences.orgMevalonate 5-phosphate (MVAP)Putative Phosphomevalonate DecarboxylaseIP phosphorylation by IPK elifesciences.org
Novel MVA Pathway Thermoplasma acidophilum acs.orgMevalonate 3,5-bisphosphateMevalonate-3-kinase, Mevalonate-3-phosphate-5-kinase, Putative DecarboxylaseIP phosphorylation by IPK acs.org

Isopentenol (B1216264) Utilization Pathway (IUP) for IPP/DMAPP Production

The Isopentenol Utilization Pathway (IUP) is an artificial, simplified route engineered to produce IPP and its isomer DMAPP. mdpi.com This synthetic pathway circumvents the complexity and tight metabolic regulation of the native MVA or MEP pathways. mdpi.compnas.org The IUP is significantly shorter, consisting of just two sequential phosphorylation steps. mdpi.com

The pathway utilizes affordable C5 alcohol precursors, such as isoprenol (isopentenol) or prenol, as its feedstock. mdpi.comresearchgate.net

First Phosphorylation: In the first step, a promiscuous kinase, such as a choline (B1196258) kinase, catalyzes the phosphorylation of the isopentenol substrate (isoprenol or prenol) to produce the corresponding monophosphate: this compound (IP) or dimethylallyl phosphate (DMAP). pnas.org

Second Phosphorylation: In the second step, an this compound kinase (IPK)—the same enzyme found in the archaeal MVA pathway—phosphorylates IP or DMAP to yield the final products, IPP or DMAPP, respectively. mdpi.compnas.org

The IUP has been successfully expressed in various engineered microbes, including Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica. researchgate.netpnas.org By providing a direct shortcut to IPP and DMAPP synthesis, the IUP can dramatically increase the intracellular pool of these precursors. mdpi.compnas.orgnih.govwpunj.edu For instance, introducing the IUP into S. cerevisiae elevated the IPP/DMAPP pool by 147-fold compared to the native pathway alone. pnas.org Similarly, in Y. lipolytica, the IUP increased IPP and DMAPP levels by 15.7-fold. nih.govwpunj.edu This enhanced supply of building blocks can then be channeled towards the high-level production of valuable terpenoid compounds. mdpi.comnih.gov

Enzymology and Reaction Mechanisms Associated with Isopentenyl Phosphate and Diphosphate

Isopentenyl Diphosphate (B83284) Isomerase (IDI) and Stereochemical Aspects of IPP/DMAPP Interconversion

Isopentenyl Diphosphate Isomerase (IDI) catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). acs.orgwikipedia.org This is a critical step in isoprenoid biosynthesis, as it converts the less reactive IPP into the highly electrophilic allylic isomer, DMAPP, which is the initial substrate for the chain elongation reactions that lead to the vast array of isoprenoid compounds found in nature. acs.orgnih.gov Two distinct, convergently evolved types of IDI are known, designated as Type I and Type II, which are structurally unrelated. acs.orgacs.org

The isomerization reaction proceeds via an antarafacial transposition of hydrogen, meaning the proton is added to one face of the double bond and removed from the opposite face. wikipedia.org Both enzyme types are believed to operate through a protonation-deprotonation mechanism, which involves the formation of a transient tertiary carbocation intermediate. nih.govscispace.com

Type I IDI (IDI1) is found in eukaryotes and some bacteria and is a metalloprotein that requires a divalent metal ion, typically Mg²⁺ or Mn²⁺, for its activity. nih.govnih.gov The proposed mechanism for IDI1 involves the protonation of the C3-C4 double bond of IPP to form a carbocation intermediate. wikipedia.org This is followed by the deprotonation at C2 to establish the C2-C3 double bond in DMAPP. wikipedia.org The reaction is stereospecific, with the pro-R hydrogen being removed from C2 of IPP and a proton from the solvent being added to the re-face at C4. nih.gov

Key amino acid residues, including a cysteine and a glutamate, are located in the active site and are crucial for the catalytic activity. wikipedia.org The cysteine is thought to act as the proton donor, while the glutamate, in coordination with the divalent metal ion, helps to stabilize the carbocation intermediate. wikipedia.orgnih.gov

Type II IDI (IDI2) is found in archaea and other bacteria and is a flavoprotein, requiring a reduced flavin mononucleotide (FMN) cofactor for its activity. acs.orgnih.gov Despite the different cofactor requirement, evidence strongly suggests that IDI2 also follows a protonation-deprotonation mechanism similar to that of IDI1. acs.orgscispace.com Studies with substrate analogs have shown that the enzyme can catalyze the protonation of the substrate without mandatory isomerization, supporting a stepwise mechanism. acs.orgscispace.com

In the proposed mechanism for IDI2, the reduced flavin cofactor (FMNH₂) is thought to be involved in the protonation of the IPP double bond. nih.gov Irreversible inhibitors that are activated by protonation have been shown to form covalent adducts with the flavin cofactor, further implicating it in the catalytic process. nih.gov

X-ray crystal structures of both Type I and Type II IDI enzymes have provided significant insights into their mechanisms. Type I IDI from Escherichia coli is a monomeric α/β protein with a deeply buried active site. nih.gov The active site contains essential cysteine and glutamate residues positioned to interact with the substrate from opposite sides, consistent with the antarafacial stereochemistry of the reaction. wikipedia.orgnih.gov A divalent metal ion, coordinated by several amino acid residues including the catalytic glutamate, is essential for the enzyme's active conformation and for stabilizing the carbocation intermediate. wikipedia.orgnih.gov

The structure of Type II IDI reveals a completely different fold and the presence of a tightly bound FMN cofactor in the active site. nih.gov The active site is formed by a cavity that accommodates the IPP/DMAPP substrate in proximity to the isoalloxazine ring of the reduced flavin. researchgate.net Mutagenesis studies have identified several key residues within the active site that are critical for substrate binding and catalysis. researchgate.net

Table 1: Comparison of Type I and Type II Isopentenyl Diphosphate Isomerases

Feature Type I IDI (IDI1) Type II IDI (IDI2)
Distribution Eukaryotes, some Bacteria Archaea, some Bacteria
Cofactor Divalent metal ion (e.g., Mg²⁺, Mn²⁺) Reduced Flavin Mononucleotide (FMNH₂)
Proposed Mechanism Protonation-Deprotonation Protonation-Deprotonation
Key Active Site Features Cysteine and Glutamate residues Reduced Flavin cofactor
Structural Fold α/β protein Flavoprotein fold

Isopentenyl Phosphate (B84403) Kinase (IPK) Activity and Substrate Specificity

Isopentenyl Phosphate Kinase (IPK) is an enzyme that catalyzes the phosphorylation of isopentenyl monophosphate (IP) to produce isopentenyl diphosphate (IPP). nih.govnih.gov This reaction is a key step in an alternative mevalonate (B85504) pathway found in archaea and the cytoplasm of plants. nih.govacs.org IPK belongs to the amino acid kinase (AAK) superfamily. brighton.ac.uknih.gov

The phosphorylation of IP by IPK is an ATP-dependent process that also requires the presence of a divalent metal ion, typically Mg²⁺. brighton.ac.uknih.govnih.gov The reaction involves the transfer of the γ-phosphate group from ATP to the monophosphate of IP. nih.gov While the precise catalytic mechanism has been the subject of computational studies, the exact positioning of the Mg²⁺ ion in the crystal structures has been challenging to resolve definitively. brighton.ac.ukbrighton.ac.ukacs.org

Quantum mechanics/molecular mechanics (QM/MM) studies suggest that the reaction proceeds with a reaction barrier that is consistent with experimental kinetic data. brighton.ac.ukacs.org These studies have highlighted the roles of highly conserved residues in the active site. A glycine-rich loop and a lysine residue are proposed to stabilize the transition state of the phosphorylation reaction. brighton.ac.ukacs.org Substrate binding induces a significant conformational change in the enzyme, which is crucial for catalysis. nih.govbrighton.ac.uk The active site contains a conserved histidine residue that forms a hydrogen bond with the terminal phosphate of both the substrate (IP) and the product (IPP). nih.gov

The metal ion dependence of IPK has been demonstrated through assays showing that the presence of Mg²⁺ enhances the turnover of IPP, while chelating agents like EDTA abolish product formation. amazonaws.com Other divalent metals can also substitute for Mg²⁺ with varying degrees of efficiency. amazonaws.com

A notable characteristic of IPKs is their remarkable substrate promiscuity, particularly towards non-natural alkyl-monophosphates. nih.govacs.org This property has garnered significant interest in the use of IPKs as biocatalysts for the generation of novel isoprenoids. nih.govnih.gov Studies have shown that IPKs can phosphorylate a variety of monophosphorylated substrates, including those with chemoselective functionalities such as alkynes, azides, and terminal alkenes. acs.org

The structural basis for this promiscuity is being actively investigated through X-ray crystallography and site-directed mutagenesis. nih.govnih.gov Crystal structures of IPK from Candidatus methanomethylophilus alvus (CMA) in complex with both natural and non-natural substrates have provided insights into the molecular determinants of its broad substrate profile. nih.govacs.org Engineering studies have successfully created IPK variants with broadened substrate scope, capable of diphosphorylating longer-chain isoprenoid monophosphates like geranyl monophosphate (GP) and farnesyl monophosphate (FP). acs.org

Mutational studies targeting bulky residues in the alkyl-binding pocket have resulted in enzyme variants with increased promiscuity towards aliphatic alkyl-monophosphate analogs with longer carbon chains than the natural substrates. nih.govacs.org

**Table 2: Substrate Scope of Wild-Type this compound Kinase from *Thermoplasma acidophilum***

Substrate (Monophosphate) Conversion (%)
1 >50
2 >50
3 >50
4 >50
5 >50
6 >50
7 >50
8 >50
9 <25
10 >50
11 <25
12 >50
13 <25
16 <25
17 <25
18 <25
19 <25

Data derived from MS analysis as reported in scientific literature. chemrxiv.org

Mutagenesis Studies and Structure-Function Relationships of IPK

This compound Kinase (IPK) is a critical enzyme in the modified mevalonate pathway found in Archaea, where it catalyzes the ATP-dependent phosphorylation of this compound (IP) to produce isopentenyl diphosphate (IPP). Extensive research, including X-ray crystallography and site-directed mutagenesis, has illuminated the structural basis for its catalytic mechanism and substrate specificity.

IPK belongs to the amino acid kinase (AAK) family, characterized by a structure comprising an N-terminal domain that binds the phosphate acceptor (IP) and a C-terminal domain that binds the phosphate donor (ATP). The active site is located at the interface between these two domains. High-resolution crystal structures of IPK from species such as Thermoplasma acidophilum and Methanocaldococcus jannaschii have revealed key amino acid residues essential for catalysis.

A distinctive feature identified in the IPK active site is a "lysine triangle," a catalytic motif composed of three conserved lysine residues (e.g., Lys5, Lys14, and Lys205 in T. acidophilum IPK). These residues play crucial roles in binding and orienting the ATP substrate and stabilizing the transition state during phosphoryl transfer. Specifically, Lys14 forms hydrogen bonds with non-bridging oxygen atoms of the ATP phosphates, suggesting its role in stabilizing the transition state.

Another critical residue is a conserved histidine (e.g., His50 in T. acidophilum IPK or His60 in M. jannaschii IPK). This histidine residue forms a hydrogen bond with the terminal phosphate of both the substrate (IP) and the product (IPP), properly positioning them for the in-line phosphoryl transfer reaction. Mutagenesis studies where this histidine was replaced with alanine, asparagine, or glutamine demonstrated its essential role in catalysis, likely through stabilizing the transition state via hydrogen bonding.

Mutagenesis studies have also been employed to alter the substrate specificity of IPK. The IP binding site is a hydrophobic pocket, and the size of this pocket is limited by bulky amino acid side chains. By substituting these bulky residues with smaller ones, such as alanine, researchers have successfully engineered IPK variants with enhanced activity towards longer-chain prenyl phosphates like geranyl phosphate (GP) and farnesyl phosphate (FP). For example, mutating residues such as Tyr70, Val73, Val130, and Ile140 in T. acidophilum IPK resulted in variants with significantly increased kinase activity for GP and FP, while drastically decreasing activity for the native substrate, IP. These studies not only confirm the roles of these residues in defining substrate size but also open avenues for the chemoenzymatic synthesis of various isoprenoid diphosphates.

Table 1: Key Residues in this compound Kinase (IPK) and their Functions

Residue (example from T. acidophilum) Location/Motif Function in Catalysis Effect of Mutagenesis
Lys5, Lys14, Lys205 Lysine Triangle Bind and orient ATP; stabilize the transition state. Altering these residues can significantly impact catalytic efficiency.
His50 Active Site Positions IP and IPP for phosphoryl transfer via hydrogen bonding. Mutation to Ala, Asn, or Gln demonstrates its essential role in catalysis.

| Tyr70, Val73, Val130, Ile140 | IP Binding Pocket | Form a hydrophobic pocket and limit the size of the substrate. | Substitution with Alanine increases activity towards larger substrates like GP and FP. |

Prenyltransferase-Mediated Condensation Reactions Utilizing IPP and DMAPP

Prenyltransferases are a class of enzymes that catalyze the fundamental chain-elongation reactions in isoprenoid biosynthesis. These enzymes facilitate the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate substrate, which is initially dimethylallyl diphosphate (DMAPP). This process is central to the formation of a vast array of isoprenoid compounds.

The reaction mechanism is a stereoselective electrophilic alkylation. It proceeds through a three-step sequence:

Ionization: The reaction is initiated by the enzyme-assisted cleavage of the carbon-oxygen bond in the allylic substrate (e.g., DMAPP), releasing the diphosphate group and forming a highly reactive allylic carbocation intermediate.

Condensation: The electron-rich C3-C4 double bond of IPP then performs a nucleophilic attack on the C1 of the allylic carbocation. This forms a new carbon-carbon bond and results in a tertiary carbocation intermediate.

Elimination: A proton is then abstracted from C2 of the newly added IPP unit, which re-establishes a double bond and yields an elongated prenyl diphosphate product with one additional five-carbon unit.

This cycle can be repeated, with the newly formed prenyl diphosphate serving as the allylic substrate for the next condensation reaction with another molecule of IPP, allowing for the stepwise construction of isoprenoid chains of varying lengths.

Formation of Short-Chain Prenyl Diphosphates (e.g., Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP), Geranylgeranyl Diphosphate (GGPP))

The initial steps of isoprenoid biosynthesis, catalyzed by short-chain prenyltransferases, produce the key precursors for various classes of terpenes. mdpi.com

Geranyl Diphosphate (GPP) Synthase (GPPS): This enzyme catalyzes the first condensation reaction, where one molecule of DMAPP (C5) is condensed with one molecule of IPP (C5) to form the C10 product, geranyl diphosphate (GPP). GPP is the immediate precursor for all monoterpenes.

Farnesyl Diphosphate (FPP) Synthase (FPPS): FPPS is a key enzyme that typically catalyzes two sequential condensation reactions. proteopedia.org First, it synthesizes GPP from DMAPP and IPP. Then, without releasing the GPP, it catalyzes a second condensation with another IPP molecule to produce the C15 product, farnesyl diphosphate (FPP). proteopedia.org FPP is a critical branch-point metabolite, serving as the precursor for sesquiterpenes, sterols, dolichols, and farnesylated proteins. frontierspartnerships.orgnih.gov

Geranylgeranyl Diphosphate (GGPP) Synthase (GGPPS): This enzyme extends the chain further. It utilizes FPP as the allylic substrate and condenses it with one more molecule of IPP to form the C20 product, geranylgeranyl diphosphate (GGPP). nih.gov GGPP is the precursor for diterpenes (like gibberellins), tetraterpenes (carotenoids), and the side chains of chlorophylls (B1240455). mdpi.com Some prenyltransferases are bifunctional; for instance, an enzyme from Toxoplasma gondii has been shown to catalyze the formation of both FPP and GGPP. nih.gov

Enzymatic Mechanisms of Key Prenyltransferases (e.g., Farnesyl Diphosphate Synthase (FPPS))

Farnesyl Diphosphate Synthase (FPPS) is the most extensively studied short-chain prenyltransferase and serves as a model for this class of enzymes. nih.govresearchgate.net Structurally, FPPS is typically a homodimer, with each subunit containing a large central cavity where the active site resides. proteopedia.orgfrontierspartnerships.org

The active site contains two highly conserved aspartate-rich motifs: the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). proteopedia.org These motifs are located on opposite walls of the catalytic cavity and are crucial for binding the diphosphate moieties of the substrates through coordination with magnesium ions (Mg²⁺), which are essential cofactors for the reaction. frontierspartnerships.orgresearchgate.net

The active site has two distinct substrate binding regions:

The Allylic Site: This site binds the allylic substrate (initially DMAPP, then GPP). proteopedia.org

The Homoallylic Site: This site specifically binds the IPP molecule. proteopedia.org

During catalysis, the binding of substrates and Mg²⁺ ions induces a conformational change in the enzyme, enclosing the active site to create the proper environment for the reaction. scispace.com The aspartate residues of the FARM and SARM motifs play a critical role in binding the diphosphate of the allylic substrate, facilitating the departure of the diphosphate group and stabilizing the resulting carbocation intermediate. researchgate.net The chain length of the final product is determined by the size and properties of the hydrophobic pocket that accommodates the growing isoprenoid chain. Specific amino acid residues at the base of this pocket act as a "molecular ruler," preventing further elongation once the chain reaches a certain length (C15 in the case of FPPS). frontierspartnerships.org

Table 2: Key Prenyl Diphosphates and their Synthesizing Enzymes

Product Carbon Length Precursors Enzyme
Geranyl Diphosphate (GPP) C10 DMAPP + IPP GPPS
Farnesyl Diphosphate (FPP) C15 GPP + IPP FPPS

| Geranylgeranyl Diphosphate (GGPP) | C20 | FPP + IPP | GGPPS |

Dephosphorylation of IPP by Nudix Hydrolases Leading to this compound

Nudix hydrolases are a large and diverse superfamily of enzymes that catalyze the hydrolysis of a wide range of organic pyrophosphates, including nucleoside diphosphates linked to another moiety (X), hence the name NUDIX. Their catalytic action typically involves cleaving a diphosphate bond, yielding two monophosphate products.

Within the context of isoprenoid metabolism, certain Nudix hydrolases have been identified that can act on prenyl pyrophosphates like isopentenyl diphosphate (IPP). The hydrolysis of IPP by a Nudix enzyme results in the removal of the terminal pyrophosphate group, yielding isopentenyl monophosphate (IP) and inorganic pyrophosphate, or sequentially yielding IP and then inorganic phosphate.

For example, the NudB protein in E. coli has been shown to hydrolyze IPP. In vitro assays demonstrated that purified NudB converts IPP into IP. lbl.gov Similarly, a Nudix hydrolase from the archaeon Methanosarcina mazei (MM_2582) showed a preference for hydrolyzing IPP and DMAPP over other nucleosidic compounds. researchgate.net More recently, studies on human Nudix hydrolases revealed that NUDT15 and NUDT18 can efficiently catalyze the hydrolysis of several physiologically relevant isoprene (B109036) pyrophosphates, generating the corresponding monophosphates and inorganic phosphate. nih.gov

This dephosphorylation reaction represents a potential regulatory point in isoprenoid biosynthesis. By converting IPP back to IP, these enzymes can modulate the available pool of the essential C5 building blocks required for chain elongation by prenyltransferases. This reversible phosphorylation/dephosphorylation cycle, involving IPK for the forward reaction (IP to IPP) and Nudix hydrolases for the reverse reaction (IPP to IP), could play a role in maintaining isoprenoid homeostasis within the cell. researchgate.net

Metabolic Fates and Downstream Isoprenoid Products Derived from Isopentenyl Phosphate/diphosphate

Biosynthesis of Diverse Terpenoid Classes

Terpenoids are the largest class of natural products, and their biosynthesis begins with the sequential condensation of IPP and DMAPP. nih.govmpg.de These initial condensation reactions are catalyzed by a family of enzymes known as prenyltransferases, which create linear prenyl diphosphate (B83284) molecules of varying chain lengths. nih.govwikipedia.org These prenyl diphosphates then serve as the immediate precursors for the different classes of terpenoids. acs.org

Monoterpenes (C10) and Sesquiterpenes (C15)

Monoterpenes (C10) are typically derived from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of DMAPP and one molecule of IPP. bibliotekanauki.pl Sesquiterpenes (C15) are synthesized from farnesyl diphosphate (FPP), which is created by the addition of another IPP molecule to GPP. mdpi.combibliotekanauki.pl Terpene synthases then catalyze the conversion of these acyclic precursors into a wide variety of cyclic and acyclic structures. mdpi.comresearchgate.net Many of these compounds are volatile and are known for their characteristic fragrances and flavors. bibliotekanauki.pl

Terpenoid ClassPrecursor MoleculeExample CompoundKey Enzyme(s)
Monoterpenes (C10)Geranyl Diphosphate (GPP)Limonene (B3431351)Limonene synthase
MentholGeraniol synthase, Geraniol dehydrogenase
Sesquiterpenes (C15)Farnesyl Diphosphate (FPP)γ-Humuleneγ-humulene synthase mpg.de
Valerenic AcidSesquiterpene synthase researchgate.net
HernandulcinSesquiterpene synthase researchgate.net

Diterpenes (C20), Triterpenes (C30), and Tetraterpenes (C40, e.g., Carotenoids)

Longer chain terpenoids are formed from larger prenyl diphosphate precursors. Diterpenes (C20) are derived from geranylgeranyl diphosphate (GGPP), which is synthesized from FPP and one molecule of IPP. numberanalytics.comheraldopenaccess.us Triterpenes (C30) are formed from the head-to-head condensation of two molecules of FPP to produce squalene (B77637), which is then cyclized. nih.govfrontiersin.org Tetraterpenes (C40), such as the carotenoids, are synthesized from the head-to-head condensation of two GGPP molecules to form phytoene (B131915). numberanalytics.comresearchgate.netwikipedia.org

Terpenoid ClassPrecursor MoleculeExample CompoundKey Enzyme(s)
Diterpenes (C20)Geranylgeranyl Diphosphate (GGPP)Paclitaxel (Taxol)Taxadiene synthase
GibberellinsEnt-copalyl diphosphate synthase, Ent-kaurene synthase
Triterpenes (C30)Squalene (from 2x FPP)β-Amyrinβ-amyrin synthase researchgate.net
LupeolLupeol synthase
Tetraterpenes (C40)Phytoene (from 2x GGPP)Lycopene (B16060)Phytoene synthase, Phytoene desaturase, ζ-carotene desaturase sci-hub.se
β-CaroteneLycopene β-cyclase

Polyterpenes (C>40, e.g., Rubber)

Polyterpenes are high-molecular-weight polymers of isoprene (B109036) units. A commercially significant example is natural rubber, which is cis-1,4-polyisoprene. aocs.org The biosynthesis of rubber involves the polymerization of a large number of IPP molecules onto an allylic pyrophosphate initiator, such as FPP. rsc.org This chain elongation is catalyzed by the enzyme rubber transferase, which is located on the surface of rubber particles. aocs.orgrsc.orgnih.gov The molecular weight of the resulting rubber polymer can be influenced by the relative concentrations of the IPP monomer and the FPP initiator. nih.gov

Terpenoid ClassPrecursor MoleculeExample CompoundKey Enzyme(s)
Polyterpenes (>C40)Isopentenyl Diphosphate (IPP)Natural Rubber (cis-1,4-polyisoprene)Rubber transferase (cis-prenyltransferase) aocs.orgrsc.org

Biosynthesis of Sterols and Hopanoids

Sterols and hopanoids are triterpenoids that play crucial roles in membrane structure and function. nih.govasm.org Their biosynthesis begins with the cyclization of a linear C30 precursor. In eukaryotes, squalene is first epoxidized to 2,3-oxidosqualene, which is then cyclized by oxidosqualene cyclases to form either lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants). acs.orgnih.govplos.org These initial cyclic products then undergo a series of modifications to yield the final sterol products, such as cholesterol in animals and sitosterol (B1666911) in plants. pnas.orgoup.com

In many bacteria, squalene is directly cyclized without prior epoxidation by the enzyme squalene-hopene cyclase to produce hopanoids like diploptene (B154308) and diplopterol. wikipedia.orgasm.org Hopanoids are considered bacterial surrogates for eukaryotic sterols, contributing to membrane stability. nih.govacs.org Some bacteria utilize an alternative three-enzyme pathway (HpnC, HpnD, and HpnE) for squalene synthesis from FPP, distinct from the single squalene synthase found in eukaryotes. acs.orgacs.orgoup.com

Compound ClassPrecursor MoleculeInitial Cyclic ProductKey Enzyme(s)Final Product Example
Sterols2,3-OxidosqualeneLanosterolLanosterol synthase (LAS) acs.orgnih.govCholesterol
2,3-OxidosqualeneCycloartenolCycloartenol synthase (CAS) nih.govplos.orgSitosterol
HopanoidsSqualeneHopeneSqualene-hopene cyclase (SHC) nih.govasm.orgDiplopterol wikipedia.org

Post-Translational Protein Prenylation

Protein prenylation is a post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) group is covalently attached to a cysteine residue at or near the C-terminus of a target protein. wikipedia.orgacs.org This process is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II or RabGGTase). wikipedia.orgnih.gov FTase and GGTase-I recognize a "CaaX box" motif at the C-terminus of their substrate proteins. wikipedia.org The addition of the hydrophobic prenyl group facilitates the anchoring of proteins to cellular membranes and is crucial for their proper localization and function, particularly in signal transduction pathways involving proteins like Ras and Rho GTPases. nih.govplos.org

ModificationIsoprenoid DonorEnzymeTarget Protein Example
FarnesylationFarnesyl Diphosphate (FPP)Farnesyltransferase (FTase)Ras proteins, Lamins wikipedia.orgplos.org
GeranylgeranylationGeranylgeranyl Diphosphate (GGPP)Geranylgeranyltransferase I (GGTase-I)Rho family GTPases nih.gov
GeranylgeranylationGeranylgeranyl Diphosphate (GGPP)Geranylgeranyltransferase II (RabGGTase)Rab proteins

Biosynthesis of Quinones (e.g., Ubiquinone) and Dolichols

Isopentenyl diphosphate is also the precursor for the synthesis of the isoprenoid side chains of quinones and dolichols. Ubiquinone (Coenzyme Q) is an essential component of the electron transport chain. bibliotekanauki.pl Its structure consists of a quinone ring attached to a polyisoprenoid tail. The length of this tail varies between species, for example, it is typically composed of 6 isoprene units in Saccharomyces cerevisiae and 10 in humans. The polyprenyl side chain is synthesized from FPP through the action of polyprenyl diphosphate synthases. frontiersin.orgoup.comresearchgate.net

Dolichols are long-chain polyisoprenoids that function as carriers of sugar residues in the synthesis of glycoproteins. nih.govmdpi.com The biosynthesis of dolichols is initiated by the condensation of FPP with a number of IPP molecules, a reaction catalyzed by cis-prenyltransferases. mdpi.comwikipedia.org The resulting polyprenyl diphosphate undergoes further modifications, including dephosphorylation and reduction, to form the final dolichol molecule. nih.govresearchgate.netfrontierspartnerships.org

Compound ClassIsoprenoid PrecursorKey Enzyme(s)Function
Ubiquinone (Coenzyme Q)Farnesyl Diphosphate (FPP)Polyprenyl diphosphate synthase frontiersin.orgoup.comElectron carrier in the respiratory chain bibliotekanauki.pl
DolicholsFarnesyl Diphosphate (FPP)cis-Prenyltransferase mdpi.comwikipedia.orgCarrier of sugar residues in N-linked glycosylation nih.gov

Regulatory Mechanisms Governing Isopentenyl Phosphate and Diphosphate Metabolism

Transcriptional Regulation of MVA and MEP Pathway Genes

The expression of genes encoding the enzymes of the MVA and MEP pathways is a primary control point for isoprenoid biosynthesis. numberanalytics.comresearchgate.net This transcriptional regulation allows organisms to modulate the flow of carbon into these pathways in response to developmental cues and environmental stimuli. researchgate.net In plants, the two pathways are subject to distinct regulatory networks, reflecting their different subcellular localizations and the distinct classes of isoprenoids they produce. annualreviews.orgmdpi.com

The promoters of MVA and MEP pathway genes contain specific DNA sequences known as cis-regulatory elements, which serve as binding sites for transcription factors. The analysis of these promoter regions has revealed a complex landscape of regulatory motifs that govern the spatial, temporal, and stimulus-responsive expression of these genes.

In plants like Arabidopsis thaliana, studies have mapped these cis-elements, showing distinct patterns for each pathway. researchgate.net MVA pathway gene promoters are significantly enriched with flower- and stress-specific cis-regulatory motifs. researchgate.net This aligns with the observed high expression of these genes in flowers and in response to stresses like oxidative stress. researchgate.net Conversely, the promoters of MEP pathway genes are rich in light- and circadian clock-specific motifs, consistent with their high expression in photosynthetic tissues and regulation by light. researchgate.netpeerj.com For instance, analysis of MEP pathway genes in Pinus massoniana also identified numerous light-responsive elements, suggesting that their expression is regulated by light and the circadian clock. peerj.com Despite this general separation, some MVA pathway gene promoters also contain light- and circadian-related elements, indicating a degree of co-regulation between the pathways. researchgate.net

The table below summarizes key cis-regulatory elements found in the promoters of MVA and MEP pathway genes in plants.

Pathway Associated Cis-Regulatory Elements Function/Response Source
MVA Pathway Flower-specific motifsHigh expression in floral tissues researchgate.net
Stress-specific motifsResponse to oxidative stress researchgate.net
MEP Pathway Light-responsive elementsRegulation by light and circadian rhythm researchgate.netpeerj.com
Circadian clock-specific motifsDiurnal regulation of expression mdpi.comresearchgate.net
Shared Light & Circadian motifsCo-regulation of certain genes researchgate.net

Transcription factors (TFs) are proteins that bind to cis-regulatory elements to activate or repress gene expression. A variety of TF families have been identified as key regulators of the MVA and MEP pathways, translating developmental and environmental signals into changes in isoprenoid biosynthesis. researchgate.netscielo.br

In plants, several TF families, including bHLH, bZIP, AP2/ERF, MYB, and WRKY, are co-expressed with MVA and MEP pathway genes and are implicated in their regulation. researchgate.netscielo.br

MYB Factors: R2R3-MYB transcription factors are known to regulate secondary metabolite production. mdpi.com Overexpression of specific MYB factors, such as VvMYB5b and MYB36, has been shown to increase the accumulation of terpenoids by stimulating the precursor biosynthetic pathways. mdpi.com

WRKY Factors: In Arabidopsis thaliana, AtWRKY18 and AtWRKY40 have been found to regulate diterpenoid biosynthesis by binding to the promoters of DXS and DXR genes in the MEP pathway. researchgate.net Stress signals can be transduced through kinase cascades that activate WRKY TFs, leading to the activation of pathway genes. researchgate.net

Light-Responsive Factors: Light signaling plays a crucial role, particularly for the plastidial MEP pathway. In the dark, PHYTOCHROME-INTERACTING FACTORS (PIFs) accumulate and repress MEP pathway genes. researchgate.net Upon illumination, light-activated phytochromes trigger the degradation of PIFs, releasing this repression. researchgate.net Concurrently, the transcription factor ELONGATED HYPOCOTYL 5 (HY5) is stabilized by light and activates the expression of both MVA and MEP pathway genes. researchgate.net

Jasmonate-Responsive Factors: Elicitation with methyl jasmonate (MJ) transcriptionally up-regulates genes of the MEP pathway, such as SsDXS, SsDXR, and SsHDS, leading to the accumulation of diterpenes in Salvia sclarea hairy roots. mdpi.com This response is often mediated by TFs like MYC2. mdpi.com

Post-Translational Control of IPP-Related Enzymes

Reversible protein phosphorylation is a common PTM that acts as a molecular switch to control enzyme activity. wikipedia.org In the context of isoprenoid biosynthesis, several key enzymes are regulated by phosphorylation/dephosphorylation cycles.

In rice (Oryza sativa), the terpene synthases OsTPS3 and OsTPS29, which use IPP and DMAPP-derived precursors, are regulated by phosphorylation. researchgate.net The mitogen-activated protein kinase MPK3 physically interacts with and phosphorylates the protein BDR1 (Blast Disease Resistance 1). researchgate.net This phosphorylation event enhances the expression of OsTPS3 and OsTPS29, leading to higher terpenoid production. researchgate.net

Furthermore, an alternative MVA pathway involves the phosphorylation of isopentenyl phosphate (B84403) (IP) to IPP, a reaction catalyzed by an isopentenyl phosphate kinase (IPK). mdpi.comresearchgate.net While the primary role of IPK is to phosphorylate C5 isoprenoid precursors, it demonstrates the importance of kinase activity in the broader metabolism connecting to IPP. mdpi.com

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. This mechanism, particularly feedback inhibition, is crucial for maintaining metabolic homeostasis. The end-products of the MVA and MEP pathways, IPP and DMAPP, act as allosteric regulators to control the flux through their own biosynthetic routes. csic.esnumberanalytics.com

MEP Pathway Regulation: The first enzyme of the MEP pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a primary target of feedback inhibition. csic.esnih.gov High levels of IPP and DMAPP allosterically inhibit DXS activity. csic.es Mechanistically, IPP/DMAPP binding promotes the dissociation of the active DXS dimer into inactive monomers. csic.esnih.gov The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is also inhibited by IPP and DMAPP, which may compete with the cofactor NADPH and also promote monomerization of the active dimer. csic.es Additionally, the downstream intermediate farnesyl diphosphate (B83284) (FPP) can inhibit the IspF-MEP complex, providing another layer of feedback control. nih.gov

MVA Pathway Regulation: The key rate-limiting enzyme of the MVA pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), is subject to complex regulation. numberanalytics.commdpi.com Its activity is inhibited by sterols and other downstream isoprenoid products, providing feedback control. numberanalytics.com Overexpression of HMGR can lead to increased accumulation of MVA-derived products, confirming its role as a major flux control point. frontiersin.org

Substrate Flux and Metabolite Homeostasis

The MVA and MEP pathways draw substrates from central carbon metabolism—acetyl-CoA for the MVA pathway and pyruvate (B1213749) and glyceraldehyde 3-phosphate for the MEP pathway. nih.govresearchgate.net Maintaining a balance between substrate supply, pathway flux, and the consumption of IPP and DMAPP is essential for cell viability and the robust production of a diverse array of isoprenoids. nih.govtennessee.edu

In plants, the MVA and MEP pathways are physically separated in the cytosol and plastids, respectively. annualreviews.org Despite this compartmentalization, metabolic cross-talk occurs, primarily through the transport of IPP from the plastid to the cytosol. nih.gov This exchange allows for the coordinated synthesis of different isoprenoid classes. The regulation of this flux is critical; over-accumulation of prenyl diphosphate intermediates like IPP and DMAPP can be toxic, necessitating a balance between their synthesis and consumption by downstream enzymes like terpene synthases. mdpi.com

Mathematical modeling and metabolic engineering studies have highlighted the importance of this balance. For instance, increasing the expression of pathway enzymes can be ineffective or even detrimental if not matched by a sufficient "pull" from downstream enzymes that consume the IPP and DMAPP produced. mdpi.com The system maintains homeostasis through the multi-layered regulatory mechanisms described above. Circadian rhythms, for example, coordinate substrate availability and gene expression to couple pathway flux with metabolic demand over the day-night cycle, ensuring that IPP and DMAPP concentrations remain relatively stable despite large fluctuations in daylight. nih.gov This robust control ensures a steady supply of essential precursors while avoiding the pitfalls of metabolic imbalance. nih.gov

Cross-Talk and Exchange of Precursors Between Compartments

In organisms such as plants, the synthesis of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), occurs in distinct cellular compartments. The mevalonate (B85504) (MVA) pathway is primarily localized in the cytosol, while the methylerythritol phosphate (MEP) pathway operates within the plastids. pnas.orgtandfonline.com Despite this separation, there is significant evidence for metabolic cross-talk, involving the transport of isoprenoid precursors between these compartments. scispace.comresearchgate.net This exchange allows for the coordinated production of a vast array of isoprenoids essential for plant growth, development, and defense.

The transport of precursors is not a simple diffusion process but is mediated by specific, yet not fully identified, transporters in the plastid envelope membrane. pnas.orgresearchgate.net Research has shown that isolated chloroplasts can efficiently transport IPP. nih.gov There is evidence for both the import of cytosolic IPP into plastids and the export of plastid-derived precursors to the cytosol. pnas.orgnih.gov This bidirectional exchange is crucial; for instance, MVA-derived precursors can be utilized for the synthesis of plastidic isoprenoids, and MEP-derived precursors can be exported to the cytosol. nih.gov

Studies have demonstrated that while IPP is readily transported, the movement of other intermediates like DMAPP and larger prenyl diphosphates such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) also occurs, albeit at potentially different rates. nih.govnih.gov The transport of IPP from the plastid to the cytosol is suggested to be mediated by a proton symport system. nih.govnih.gov This intricate system of precursor exchange highlights a sophisticated regulatory mechanism that allows the plant cell to dynamically allocate resources for the synthesis of different classes of isoprenoids in response to developmental and environmental cues. nih.gov For example, the overexpression of a cytosolic MVA pathway enzyme in transgenic plants not only increased the production of cytosolic phytosterols (B1254722) but also enhanced the synthesis of plastidic isoprenoids like carotenoids and α-tocopherol, providing strong evidence for the physiological relevance of this cross-talk. frontiersin.org

Balancing IP/DMAP and IPP/DMAPP Ratios

The regulation of the relative concentrations of this compound (IP) and dimethylallyl phosphate (DMAP) versus their diphosphorylated counterparts, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is a critical aspect of metabolic control. pnas.org This balance is crucial because IPP and DMAPP are the fundamental five-carbon building blocks for all isoprenoids. pnas.orgnih.gov The enzyme isopentenyl diphosphate isomerase (IDI) plays a key role by catalyzing the reversible isomerization of IPP to DMAPP, thereby controlling the ratio of these two essential precursors. mdpi.comresearchgate.net

The MEP pathway, found in bacteria and plant plastids, naturally produces a mixture of IPP and DMAPP. pnas.org In contrast, the MVA pathway primarily synthesizes IPP, making the activity of IDI essential for generating the necessary DMAPP in the cytosol. scispace.compnas.org The ratio of IPP to DMAPP is a significant factor in determining the type and quantity of isoprenoids produced. mdpi.com For instance, the synthesis of geranyl diphosphate (GPP), the precursor to monoterpenes, requires one molecule of DMAPP and one molecule of IPP. mdpi.com

Furthermore, the cell must also manage the levels of the monophosphorylated forms, IP and DMAP. An enzyme known as this compound kinase (IPK) has been identified, which phosphorylates IP and DMAP to regenerate IPP and DMAPP, respectively. pnas.orgnih.gov This "reactivation" mechanism prevents the accumulation of the monophosphates, which can act as competitive inhibitors of downstream enzymes like farnesyl diphosphate synthase (FPPS). pnas.orgnih.gov Therefore, the interplay between IDI and IPK is vital for maintaining the appropriate pools of active diphosphate precursors and ensuring efficient flux through the isoprenoid biosynthetic network. pnas.org Research has shown that the in vitro equilibrium ratio of DMAPP to IPP is approximately 2.11:1. nih.gov In living cells, this ratio can be modulated by the expression and activity of IDI to meet specific metabolic demands. researchgate.net

EnzymeFunctionLocation(s)
Isopentenyl Diphosphate Isomerase (IDI)Catalyzes the reversible isomerization of IPP to DMAPP, balancing their respective pools. mdpi.comresearchgate.netCytosol, Plastids
This compound Kinase (IPK)Phosphorylates IP and DMAP to form IPP and DMAPP, reactivating them for biosynthesis. pnas.orgnih.govCytosol
Farnesyl Diphosphate Synthase (FPPS)Synthesizes FPP from IPP and DMAPP; can be inhibited by IP and DMAP. pnas.orgCytosol, Mitochondria

Compartmentalization as a Regulatory Strategy

The subcellular compartmentalization of the MVA and MEP pathways is a fundamental strategy for regulating isoprenoid metabolism. nih.gov By physically separating these two pathways—the MVA pathway in the cytosol and the MEP pathway in the plastids—cells can independently control the biosynthesis of different classes of isoprenoids. pnas.orgtandfonline.com This separation allows for specialized functions; for example, the cytosolic MVA pathway is generally responsible for producing precursors for sterols and certain sesquiterpenes, while the plastidial MEP pathway supplies the building blocks for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455). pnas.orgnih.gov

This compartmentalization provides a robust framework for metabolic regulation. It prevents the wasteful expenditure of resources by allowing for the differential regulation of each pathway in response to specific cellular needs. For instance, the expression of genes encoding enzymes of the MVA and MEP pathways can be independently regulated by developmental cues and environmental stresses. nih.gov

Comparative Biochemistry and Evolutionary Perspectives of Isopentenyl Phosphate Pathways

Phylogenetic Distribution and Co-existence of MVA and MEP Pathways Across Life Domains (Eukarya, Archaea, Bacteria)

The distribution of the MVA and MEP pathways for synthesizing isopentenyl diphosphate (B83284) (IPP) shows a distinct, though not absolute, pattern across the three domains of life. Generally, the MVA pathway is characteristic of Archaea and Eukarya, while the MEP pathway is predominant in Bacteria. oup.comnih.govpnas.org

In Eukarya , the MVA pathway operates in the cytosol of animals, fungi, and in the cytoplasm of plants. nih.govfrontiersin.orgwikipedia.org However, plastid-bearing eukaryotes like plants and green algae are unique in that they possess both pathways, with the MEP pathway localized within the plastids, organelles of cyanobacterial origin. nih.govwikipedia.org This compartmentalization is thought to allow for independent regulation of cytosolic and plastidic isoprenoid biosynthesis. nih.gov

The domain Archaea almost exclusively utilizes the MVA pathway to produce the isoprenoid lipids that form their characteristic ether-linked membranes. oup.compnas.org Notably, archaea often employ a modified version of the MVA pathway that differs from the canonical eukaryotic route. oup.comfrontiersin.orgoup.com

In Bacteria , the MEP pathway is the most common route for IPP synthesis. oup.comwiley.com However, there are numerous exceptions. Some bacterial phyla, particularly certain Gram-positive bacteria, possess the MVA pathway instead of, or in addition to, the MEP pathway. oup.comnih.govfrontiersin.org For instance, within the genus Staphylococcus, some species use the MVA pathway while others use the MEP pathway, highlighting significant variation even within a single genus. frontiersin.org The co-existence of both pathways in some bacteria may be linked to the differential production of primary and secondary metabolites. nih.gov

The scattered and overlapping distribution of these two non-homologous pathways suggests a complex evolutionary history shaped by vertical inheritance, gene loss, and significant lateral gene transfer. sigmaaldrich.comnih.gov

Table 1: Distribution of MVA and MEP Pathways Across Life Domains

DomainPredominant Pathway(s)Cellular Location (if applicable)Key Exceptions and Notes
Eukarya MVACytosolPlants and algae also have the MEP pathway in their plastids. nih.govwikipedia.org
Archaea MVA (often a modified version)CytoplasmThe MEP pathway is almost entirely absent. They use a modified MVA pathway lacking some enzymes found in eukaryotes. oup.comoup.com
Bacteria MEPCytoplasmSeveral groups (e.g., some Firmicutes, Actinobacteria) use the MVA pathway. oup.comnih.gov A few possess genes for both pathways. frontiersin.org

Evolutionary Divergence and Conservation of Key Enzymes (e.g., IPK, IDI)

The evolution of the MVA and MEP pathways is further illuminated by studying the divergence and conservation of their constituent enzymes. Isopentenyl phosphate (B84403) kinase (IPK) and isopentenyl diphosphate isomerase (IDI) are two such enzymes that reveal key evolutionary bifurcations.

Isopentenyl Phosphate Kinase (IPK): IPK is a key enzyme in the modified MVA pathway found in many Archaea. oup.comresearchgate.net This pathway variant diverges from the classical eukaryotic route, where the order of phosphorylation and decarboxylation steps is interchanged. oup.com In this alternative route, IPK catalyzes the final phosphorylation of this compound (IP) to form IPP. oup.comelifesciences.org The discovery of IPK helped solve the puzzle of missing enzymes in the archaeal MVA pathway. elifesciences.org Surprisingly, functional IPK enzymes have also been identified in some Bacteria (like Chloroflexi) and Eukarya, including animals and plants, suggesting a more widespread and complex evolutionary history than previously thought. elifesciences.org

Isopentenyl Diphosphate Isomerase (IDI): IDI catalyzes the essential interconversion of IPP and its more reactive isomer, DMAPP. pnas.orgnih.gov Two distinct, non-homologous types of IDI have been identified, showcasing convergent evolution:

Type I IDI (IDI-I): This type is common in Eukaryotes and Bacteria. pnas.orgnih.gov

Type II IDI (IDI-II): This type is found in Archaea and some Bacteria. nih.gov It is a more ancient, FMN-dependent enzyme.

The distribution of these two types is complex. Many bacteria that use the MEP pathway still possess either a Type I or Type II isomerase, and some even have both. pnas.org Furthermore, gene duplication has played a role in the evolution of IDI in mammals, which possess two isoforms. IDI1 is a highly conserved, ubiquitously expressed "housekeeping" enzyme. nih.gov In contrast, IDI2 is more divergent, expressed at high levels primarily in skeletal muscle, and appears to have been co-opted for a specialized function after the duplication event. nih.gov

Table 2: Comparison of Key Evolutionary Enzymes in Isoprenoid Precursor Biosynthesis

EnzymeTypePrimary FunctionPhylogenetic DistributionEvolutionary Significance
This compound Kinase (IPK) N/APhosphorylates this compound (IP) to isopentenyl diphosphate (IPP).Primarily Archaea; also found in some Bacteria and Eukarya. researchgate.netelifesciences.orgKey enzyme of the "alternative" MVA pathway, revealing a major metabolic variation in Archaea. oup.comoup.com
Isopentenyl Diphosphate Isomerase (IDI) Type I Interconverts IPP and DMAPP.Common in Bacteria and Eukaryotes. nih.govRepresents one of two convergent solutions for IPP isomerization. Shows further functional divergence through gene duplication in mammals. nih.gov
Type II Interconverts IPP and DMAPP.Found in Archaea and some Bacteria. pnas.orgnih.govAn unrelated, more ancient enzyme that performs the same function as Type I IDI.

Adaptive Strategies for Isoprenoid Biosynthesis in Extremophiles and Diverse Organisms

Organisms living in extreme environments (extremophiles) have evolved unique adaptive strategies, many of which involve modifications to their isoprenoid-derived membrane lipids to maintain membrane integrity and function.

Thermophiles and Hyperthermophiles: These heat-loving organisms, particularly archaea, have membranes that are highly resistant to thermal stress. This stability is largely due to their unique lipids, which are synthesized from isoprenoid precursors. Instead of the ester-linked fatty acids found in bacteria and eukaryotes, hyperthermophilic archaea have ether-linked isoprenoid chains. microbeonline.comnih.gov These lipids often consist of C40 biphytanyl chains that span the entire membrane, forming a rigid tetraether monolayer instead of a bilayer. microbeonline.comslideshare.netresearchgate.net This structure is much more stable at high temperatures. Some hyperthermophilic archaea can also increase the cyclization of their C40 isoprenoid chains at higher growth temperatures, which further reduces membrane fluidity. ijrti.orgresearchgate.net

Psychrophiles: Cold-adapted organisms face the challenge of maintaining membrane fluidity at low temperatures. Psychrophilic bacteria often adapt by increasing the proportion of unsaturated fatty acids in their membranes. ijrti.org In a parallel strategy, psychrophilic archaea have been shown to increase the degree of unsaturation within their isoprenoid lipid chains as an adaptation to cold environments. researchgate.nethawaii.edu

Halophiles: Organisms that thrive in high-salt environments must cope with extreme osmotic pressure. One adaptive strategy, known as the "salt-in" approach, involves accumulating high concentrations of inorganic ions in the cytoplasm. nih.gov This requires all cellular machinery, including the enzymes of biosynthetic pathways like the MVA pathway, to be structurally adapted to remain stable and active in the presence of high salt concentrations. nih.govresearchgate.net

Table 3: Isoprenoid-Related Membrane Adaptations in Extremophiles

Extremophile TypeEnvironmental ChallengeAdaptive Strategy Involving IsoprenoidsResulting Membrane Property
Hyperthermophiles (Archaea) High TemperatureSynthesis of ether-linked, C40 biphytanyl isoprenoid chains forming a tetraether monolayer. microbeonline.comslideshare.netIncreased rigidity and thermal stability; reduced permeability. researchgate.net
Psychrophiles (Archaea) Low TemperatureIncreased unsaturation of isoprenoid chains in membrane lipids. researchgate.nethawaii.eduIncreased membrane fluidity at low temperatures.
Halophiles (Archaea) High Salt ConcentrationEnzymes of the isoprenoid biosynthesis pathway are structurally adapted to function in high intracellular salt concentrations. nih.govMaintenance of metabolic function and membrane biosynthesis under high osmotic stress.

Advanced Methodological Approaches and Research Tools in Isopentenyl Phosphate/diphosphate Studies

Isotopic Labeling Techniques for Pathway Elucidation and Flux Analysis

Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways, providing direct evidence for precursor-product relationships and enabling the quantification of metabolic fluxes. Both stable and radioactive isotopes are employed to unravel the complexities of IP and IPP biosynthesis.

Stable isotope tracing, particularly with ¹³C and ²H, has become a cornerstone of metabolic research due to its safety and the detailed information it provides when coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. royalsocietypublishing.orgnih.gov

²H Labeling: Deuterium (²H) labeling is another valuable technique for flux analysis. nih.gov For example, feeding snapdragon flowers with stable isotope-labeled, pathway-specific precursors like 1-deoxy-[5,5-²H₂]-d-xylulose (a MEP pathway precursor) and [2,2-²H₂]-mevalolactone (an MVA pathway precursor) demonstrated that the MEP pathway provides the precursors for both monoterpenes and sesquiterpenes in that system. pnas.org Such experiments are crucial for understanding the metabolic origins and regulation of different classes of terpenoids. nih.gov

These stable isotope labeling studies provide a detailed picture of metabolic network topology and dynamics, revealing the intricate interplay of different pathways in the synthesis of IP and its derivatives. royalsocietypublishing.orgcore.ac.uk

Before the widespread adoption of stable isotopes, radioisotopes like ¹⁴C and ³H were the primary tools for elucidating biosynthetic pathways. slideshare.netcocukkorumaturkiye.com They are still used due to their high sensitivity. royalsocietypublishing.org

¹⁴C Labeling: Early studies using [¹⁴C]isopentenyl pyrophosphate ([¹⁴C]IPP) were crucial in establishing its role as a precursor for various isoprenoids in Escherichia coli, including ubiquinone-8 and other polyprenols. nih.gov Similarly, experiments with ¹⁴C-labeled mevalonate (B85504) were instrumental in the initial characterization of the MVA pathway. researchgate.net However, the poor incorporation of ¹⁴C-mevalonate into plastidial isoprenoids like carotenoids in plants hinted at the compartmentalization of isoprenoid biosynthesis and the existence of a separate, non-mevalonate pathway in plastids. researchgate.net Feeding studies with ¹⁴C-labeled precursors have also been used to investigate the contribution of the MVA pathway to the biosynthesis of plastidial isoprenoids like chlorophylls (B1240455) and carotenoids, suggesting a certain level of metabolic crosstalk. frontiersin.org

³H Labeling: ³H-labeled precursors have also been employed to study isoprenoid biosynthesis. For instance, studies using [5-³H]-mevalonolactone alongside ¹⁴C-labeled MEP pathway precursors helped to demonstrate the differential contributions of the two pathways to the synthesis of plastidic and cytosolic isoprenoids in green algae and higher plants. kit.edu

While powerful, the use of radioisotopes requires specialized facilities and handling procedures due to safety considerations.

Genetic Manipulation and Pathway Engineering Strategies

The advent of genetic engineering has revolutionized the study of metabolic pathways, allowing for targeted modifications to elucidate gene function and enhance the production of valuable compounds.

Modulating the expression of specific genes is a fundamental approach to understanding their role in a metabolic network.

Gene Knockout and Knockdown: Inactivating a gene (knockout) or reducing its expression (knockdown, e.g., through RNA interference) can reveal its necessity and function in a pathway. This approach has been used to study the isoprenoid pathway in various organisms.

Overexpression: Increasing the expression level of a gene (overexpression) can help identify rate-limiting steps in a pathway and can be used to increase the production of a desired metabolite. For example, overexpressing a bifunctional spruce isoprenyl diphosphate (B83284) synthase (IDS) in white spruce saplings led to significantly increased levels of geranyl diphosphate (GDP) and geranylgeranyl diphosphate (GGDP). nih.gov In another study, overexpression of various HAD-like phosphatases and Nudix hydrolases in E. coli expressing the mevalonate pathway was used to identify enzymes capable of converting IPP to 3-methyl-3-butenol. asm.org Overexpression of phytochrome-interacting factor 5 (PIF5) in Arabidopsis thaliana suspension cells resulted in increased accumulation of chlorophylls and carotenoids, indicating its role as a positive regulator of the MEP pathway. nih.gov

The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling targeted gene knockouts, insertions, and transcriptional regulation with unprecedented ease and efficiency. pertanian.go.id

Pathway Disruption and Optimization: CRISPR/Cas9 has been used to disrupt competing metabolic pathways to channel more precursors towards a desired product. For instance, in Artemisia annua, the squalene (B77637) synthase (SQS) gene, which diverts the precursor farnesyl diphosphate (FDP) away from artemisinin (B1665778) biosynthesis, was targeted for mutation using CRISPR/Cas9 to potentially increase artemisinin content. pertanian.go.id In E. coli, CRISPR/Cas9 was employed to optimize a chromosomally integrated mevalonate pathway for the production of the isoprenoid bisabolene (B7822174) by systematically replacing promoter sequences to enhance pathway expression. nih.govresearchgate.net

Transcriptional Regulation (CRISPRi): A modified version of the system, CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9), can be used to specifically repress gene expression without altering the DNA sequence. This has been applied to systematically tune metabolic pathways. In E. coli engineered to produce isoprenol, CRISPRi was used to downregulate numerous genes, leading to a significant increase in product titer. frontiersin.orgnih.gov This approach allows for the multiplexed downregulation of genes across different pathways to optimize metabolic flux. frontiersin.orgnih.gov

The application of CRISPR-based technologies is accelerating the pace of metabolic engineering and our understanding of isoprenoid biosynthesis. nih.govnih.govsci-hub.se

Enzymatic Assays and Kinetic Characterization of IP/IPP-Related Enzymes

Understanding the properties of the enzymes involved in IP and IPP metabolism is crucial for a complete picture of the pathway. Enzymatic assays are used to measure the activity of these enzymes and to determine their kinetic parameters. pnas.org

Assay Development: A variety of assays have been developed to study the enzymes of the MVA and MEP pathways. For example, assays for mevalonate kinase, mevalonate phosphate (B84403) kinase, and mevalonate pyrophosphate anhydrodecarboxylase have been developed using radioactively labeled substrates and anion exchange chromatography to separate the products. researchgate.net For the MEP pathway, an inhibitor screen for DXP reductoisomerase (DXR) monitors the depletion of NADPH, which corresponds to the conversion of DXP to MEP. echelon-inc.com

Kinetic Characterization: Determining the kinetic parameters of an enzyme, such as the Michaelis constant (K_m) and the catalytic rate (k_cat), provides insight into its efficiency and substrate affinity. For instance, the kinetic properties of isopentenyl diphosphate isomerase (IPPI), which interconverts IPP and DMAPP, have been extensively studied. acs.orgnih.govembopress.org The K_m of E. coli IPP isomerase for IPP was determined to be 10 ± 0.1 μM. embopress.org The kinetic parameters of an unusual IPP isomerase from Streptomyces sp. strain CL190 were determined and compared to other known isomerases, revealing a significantly higher K_m value for IPP. pnas.org Such studies have also revealed the requirement of cofactors, such as Mg²⁺ or Mn²⁺, for the activity of certain IPP isomerases. nih.govembopress.org

The following table summarizes the kinetic parameters for some IPP isomerases:

Enzyme SourceK_m for IPP (μM)k_cat (s⁻¹)
Streptomyces sp. CL1904500.70
Escherichia coli10-
Human-1.8
Saccharomyces cerevisiae-8.0

Data from pnas.orgembopress.org

These detailed enzymatic studies, combined with genetic and isotopic approaches, provide a comprehensive understanding of the regulation and flux through the pathways of isopentenyl phosphate biosynthesis.

Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) for Pathway Analysis

The study of this compound and its role in the broader context of isoprenoid biosynthesis has been significantly advanced by the application of "omics" technologies. These high-throughput approaches provide a holistic view of the molecular processes governing the production and regulation of these vital compounds. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the metabolic pathways, identify regulatory bottlenecks, and uncover complex interactions. frontiersin.orgnih.gov

Genomics provides the foundational blueprint of an organism's metabolic capabilities. In the context of isopentenyl diphosphate (IPP) synthesis, genomic analyses have been instrumental in identifying the genes encoding the enzymes of both the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. frontiersin.org For instance, a genomic and transcriptomic study of Hedyotis diffusa identified 30 genes associated with the MVA/MEP pathways, laying the groundwork for understanding the biosynthesis of iridoids, which are derived from IPP. frontiersin.org

Transcriptomics , which measures the expression levels of genes, offers insights into how the MVA and MEP pathways are regulated under different conditions. In a study on Hevea brasiliensis (the rubber tree), RNA sequencing led to the identification of numerous single-nucleotide polymorphisms (SNPs) within genes of the MVA and MEP pathways. nih.gov This transcriptomic data highlighted differentially expressed genes such as AACT, HMGS, PMK, MVD, DXS, and HDS, providing valuable molecular markers for breeding programs aimed at enhancing rubber production. nih.gov Similarly, transcriptomic analysis in poplar has revealed cross-talk between the MVA and MEP pathways, where the expression levels of genes in one pathway are affected by the activity of the other. biorxiv.org

Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell. Proteomic analyses have been crucial in understanding the physiological responses to the accumulation of IPP, which can be toxic to cells at high concentrations. In engineered Escherichia coli, proteomics was used to identify that a reduction in the enzyme phosphomevalonate kinase (PMK) was a likely mechanism for the cell to recover from IPP-induced stress. dtu.dknih.govosti.gov Furthermore, integrated proteomic and metabolomic studies in plants have shown how environmental stressors, like shading, can alter the expression of proteins involved in terpenoid backbone biosynthesis, impacting the flow of metabolites through the IPP-producing pathways. frontiersin.org

Metabolomics involves the comprehensive analysis of all metabolites within a biological system and provides a direct snapshot of its physiological state. Metabolomic approaches have been essential for quantifying the intermediates of the isoprenoid pathways and understanding the metabolic consequences of genetic engineering or environmental changes. dtu.dkfrontiersin.org In studies of IPP toxicity in E. coli, metabolomics revealed global metabolic perturbations, including slowed nutrient uptake and decreased ATP levels. nih.govosti.gov The integration of metabolomics with other omics data, often referred to as multi-omics, provides a powerful strategy for a systems-level understanding of isoprenoid biosynthesis. frontiersin.orgdtu.dkresearchgate.net For example, combining metabolomics with transcriptomics in Hedyotis diffusa allowed researchers to correlate gene expression patterns with the accumulation of specific iridoid precursors. frontiersin.org

Table 1: Examples of Omics Approaches in this compound/Diphosphate-Related Research

Omics Type Organism/System Key Findings Reference(s)
Genomics/Transcriptomics Hevea brasiliensis Identified 1314 SNPs in MVA and MEP pathway genes; revealed differential expression of key enzymes like AACT, HMGS, and DXS. nih.gov
Multi-omics Hedyotis diffusa Integrated genomic, transcriptomic, and metabolomic data to identify and analyze key regulatory genes of the MVA/MEP and iridoid pathways. frontiersin.org
Proteomics/Metabolomics Engineered E. coli Revealed that IPP toxicity leads to reduced levels of phosphomevalonate kinase (PMK) and global metabolic shifts, including perturbed nucleotide metabolism. dtu.dknih.gov
Transcriptomics Poplar (Populus trichocarpa) Demonstrated cross-talk between the MVA and MEP pathways by analyzing transcript levels of pathway genes in genetically modified plants. biorxiv.org
Proteomics/Metabolomics Cigar Tobacco Showed that shading affects the expression of proteins and the levels of metabolites in the terpenoid biosynthesis pathway. frontiersin.org

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of this compound and related diphosphate intermediates are challenging due to their low abundance, hydrophilic nature, and susceptibility to hydrolysis. nih.govresearchgate.net To overcome these challenges, researchers have developed a suite of advanced analytical techniques that offer high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for the analysis of isoprenoid intermediates. nih.gov Its high sensitivity and specificity allow for the direct measurement of these compounds in complex biological matrices. nih.gov Various LC-MS methods have been developed, each tailored to specific research needs.

A robust hydrophilic interaction liquid chromatography-time-of-flight mass spectrometry (HILIC-TOF-MS) method has been described for the simultaneous analysis of intermediates from both the MVA and DXP pathways in metabolically engineered E. coli. nih.govspringernature.comresearchgate.net This is significant because a single reliable method capable of measuring intermediates from both pathways was previously lacking. nih.gov

For plant and cellular analysis, LC-tandem mass spectrometry (LC-MS/MS) methods with multiple reaction monitoring (MRM) provide exceptional sensitivity and selectivity. nih.govmpg.de One such method enabled the absolute quantification of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) from crude plant extracts, achieving detection limits in the low picogram range. mpg.de This method utilized a β-cyclodextrin column for chromatographic separation of the isomers. mpg.de Another sensitive LC-MS/MS method was developed for the simultaneous quantification of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) in human plasma and cancer cell lines, with a limit of quantification of 0.04 ng/mL for all analytes. nih.gov This direct detection method avoids the need for derivatization or fluorescent labels. nih.gov

Table 2: Comparison of LC-MS Methodologies for Isoprenyl Phosphate Analysis

LC-MS Technique Key Feature Application Limit of Detection/Quantification Reference(s)
HILIC-TOF-MS Simultaneous analysis of MVA and DXP pathway intermediates. Metabolically engineered E. coli. Not specified. nih.govspringernature.com
LC-MS/MS (MRM) Absolute quantification of IDP and DMADP isomers. Crude plant extracts. < 4 pg for both IDP and DMADP. mpg.de
LC-MS/MS Direct quantification of GPP, FPP, and GGPP without derivatization. Human plasma and cancer cell lines. LLOQ of 0.04 ng/mL. nih.gov
LC-MS Quantification of various isoprenyl monophosphates and diphosphates. Arabidopsis leaves and seeds. Low limit of detection from 20mg fresh weight. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Prior to the widespread adoption of LC-MS, High-Performance Liquid Chromatography (HPLC) coupled with other detectors was a primary tool for isoprenoid analysis. While often less sensitive than LC-MS, HPLC methods remain valuable, particularly when combined with enzymatic reactions or radiolabeling for enhanced specificity and detection.

One established HPLC-based method for quantifying IPP in cultured mammalian cells involves an enzymatic coupling reaction. nih.govebi.ac.uk In this assay, geranylgeranyl diphosphate synthase uses the IPP from the sample to form geranylgeranyl diphosphate (GGPP), which is then conjugated to a fluorescently labeled peptide by geranylgeranyl protein transferase I. The resulting fluorescent product is quantified by HPLC with a fluorescence detector, achieving a detection limit of approximately 0.017 pmol. nih.gov This method was successfully used to measure the dramatic changes in IPP levels in cancer cells treated with inhibitors of the isoprenoid biosynthetic pathway. nih.gov

For the analysis of the DXP pathway in plants, a sensitive ion pair radio-HPLC method was developed. nih.gov This technique allows for the simultaneous separation of phosphorylated and non-phosphorylated intermediates and crucially addresses the separation of the isomers IPP and DMADP. nih.gov By using radiolabeled precursors and an on-line radiodetector, the system overcomes the challenge that many pathway intermediates lack a chromophore for standard UV detection. nih.gov

Computational Modeling and Simulation of Metabolic Flux

Computational approaches are indispensable for dissecting the complex, dynamic nature of metabolic pathways like those producing this compound. Modeling and simulation allow researchers to analyze metabolic flux, investigate enzyme mechanisms at an atomic level, and understand the systems-level properties of metabolic networks.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Enzyme Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools used to model enzyme-catalyzed reactions. rsc.orgnih.gov These methods treat the reactive part of the enzyme's active site with high-accuracy quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. researchgate.net

QM/MM simulations have provided profound insights into the catalytic mechanism of this compound kinase (IPK), an enzyme that phosphorylates this compound to yield IPP. researchgate.net These studies have elucidated the phosphorylation reaction mechanism, calculating a reaction barrier of 17.58 kcal/mol, which aligns well with experimental kinetic data. researchgate.net The simulations also revealed the critical roles of specific amino acid residues, such as a highly conserved Glycine on a glycine-rich loop and a nearby Lysine, in stabilizing the transition state of the reaction. researchgate.net Such detailed mechanistic understanding is invaluable for the rational bioengineering of enzymes for applications like biofuel production. rsc.orgresearchgate.net

Systems Biology Approaches and Metabolic Network Analysis

Metabolic flux analysis (MFA) extends these models by using stable isotope tracers (e.g., ¹³C-labeled glucose) to experimentally measure metabolic fluxes. biorxiv.orgnih.gov This provides a more accurate, quantitative picture of pathway activity. A novel approach termed ScalaFlux has been developed to quantify fluxes within specific subnetworks, such as the prenyl pyrophosphate pathway in yeast, without needing complete information about the entire cellular metabolic network. biorxiv.org This method has been successfully applied to analyze datasets from engineered Saccharomyces cerevisiae mutants, providing quantitative information on the biosynthetic flux of phytoene (B131915) precursors derived from IPP and its downstream products. nih.gov These systems-level analyses are crucial for metabolic engineering efforts aimed at optimizing the production of valuable isoprenoids. frontiersin.org

Frontiers and Emerging Research Directions in Isopentenyl Phosphate and Diphosphate Biology

Interplay of Isoprenoid Metabolism with Other Central Metabolic Pathways

The biosynthesis of IPP and its isomer dimethylallyl diphosphate (B83284) (DMAPP) is fundamentally integrated with the primary metabolic networks of the cell. bioone.org The two major pathways for their production, the MVA and MEP pathways, draw their initial precursor molecules directly from glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the Krebs (or tricarboxylic acid, TCA) cycle. bioone.orgmdpi.com

The Mevalonate (B85504) (MVA) Pathway : Primarily found in eukaryotes (including the cytoplasm of plant cells), archaea, and some bacteria, the MVA pathway begins with acetyl-CoA. bioone.orgnih.gov This key two-carbon metabolite is a central node in metabolism, derived from glucose via glycolysis and pyruvate (B1213749) oxidation, as well as from fatty acid degradation and the catabolism of certain amino acids. Three molecules of acetyl-CoA are condensed to form the six-carbon intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate and subsequently to IPP. nih.govplos.org

The Methylerythritol Phosphate (MEP) Pathway : This pathway operates in most bacteria, algae, and in the plastids of plants. creative-proteomics.comnih.gov It utilizes precursors from different stages of glucose breakdown. The first committed step is the condensation of pyruvate (the end-product of glycolysis) and glyceraldehyde-3-phosphate (a glycolytic and PPP intermediate) to form 1-deoxy-D-xylulose 5-phosphate (DXP). plos.orgpnas.org

PathwayPrimary Precursor(s)Source Pathway(s)Cellular Location (in Plants)Primary Isoprenoid Products
Mevalonate (MVA) Acetyl-CoAGlycolysis, Fatty Acid OxidationCytosol / ERSterols, Sesquiterpenes, Brassinosteroids
Methylerythritol Phosphate (MEP) Pyruvate, Glyceraldehyde-3-PhosphateGlycolysis, Pentose Phosphate PathwayPlastidsMonoterpenes, Diterpenes, Carotenoids, Chlorophylls (B1240455)

Discovery and Characterization of Novel Enzymes and Biosynthetic Routes Involving IP/IPP

For a long time, the MVA and MEP pathways were considered the only routes to IPP. However, genomic and biochemical investigations, particularly in archaea, have unveiled variations and alternative pathways, highlighting unexpected metabolic plasticity.

A significant discovery has been the characterization of an "alternative" MVA pathway in archaea and the cytoplasm of plants. nih.gov Analysis of several archaeal genomes revealed the absence of genes for the final two enzymes of the classical MVA pathway, phosphomevalonate kinase (PMK) and mevalonate diphosphate decarboxylase (MVD). rcsb.orgacs.org This led to the discovery of a novel route that bifurcates after the formation of mevalonate-5-phosphate (MVP). nih.gov In this alternative pathway, MVP is first decarboxylated to isopentenyl phosphate (IP), a reaction catalyzed by a phosphomevalonate decarboxylase (MPD). researchgate.net Subsequently, IP is phosphorylated in an ATP-dependent reaction to yield IPP. acs.orgresearchgate.net

The key enzyme in this final step is This compound Kinase (IPK) . acs.org First identified in the archaeon Methanocaldococcus jannaschii, IPK represents a new enzyme family that catalyzes the terminal step of this alternative pathway. acs.orgresearchgate.net Homologs of IPK have since been found across archaea and, surprisingly, in the green plant lineage, where they are localized to the cytosol. nih.govnih.gov The discovery of IPK and the alternative MVA pathway establishes IP as a crucial metabolic intermediate and not merely a hypothetical compound. pnas.orgnih.gov This finding fundamentally alters the conventional view of isoprenoid metabolism, suggesting that a pool of IP exists and can be channeled back into the primary isoprenoid pathway. researchgate.netnih.gov

Metabolic Engineering of Isoprenoid Pathways for Research Objectives and Sustainable Production

The immense structural diversity and commercial value of isoprenoids have made their biosynthetic pathways a prime target for metabolic engineering. The goal is to create microbial cell factories for the sustainable and cost-effective production of valuable compounds like pharmaceuticals, biofuels, and fragrances. mdpi.com A major bottleneck in these efforts is often the limited supply of the universal precursors, IPP and DMAPP. nih.gov

To boost the production of isoprenoids, a primary strategy is to increase the metabolic flux towards IPP and DMAPP. This is achieved by engineering the central carbon metabolism that provides the initial building blocks. Key approaches include:

Overexpression of Native Pathway Enzymes : Increasing the expression of rate-limiting enzymes in the MVA or MEP pathways, such as HMG-CoA reductase (HMGR) in the MVA pathway or DXP synthase (DXS) in the MEP pathway, can significantly enhance precursor supply. mdpi.com

Heterologous Pathway Expression : Introducing an entire pathway into a host that normally lacks it is a powerful strategy. For instance, expressing the eukaryotic MVA pathway in bacteria like E. coli, which naturally use only the MEP pathway, can create a robust production chassis by providing a second, independent source of IPP/DMAPP. plos.org

Balancing Central Metabolism : Redirecting carbon flux from competing pathways towards isoprenoid precursors is critical. This can involve down-regulating pathways that drain acetyl-CoA or glyceraldehyde-3-phosphate, or up-regulating pathways that generate them. For example, engineering the glycolytic pathway can help balance the supply of pyruvate and G3P for the MEP pathway.

A groundbreaking approach has been to bypass the complex, highly regulated native MVA and MEP pathways altogether by designing and implementing completely artificial biosynthetic routes. These synthetic pathways aim to produce IPP and DMAPP from simple, externally supplied substrates in fewer enzymatic steps.

The Isopentenol (B1216264) Utilization Pathway (IUP) is a prominent example. mdpi.com This pathway relies on the sequential phosphorylation of C5 alcohols like isoprenol (3-methyl-3-buten-1-ol) or prenol (3-methyl-2-buten-1-ol). mdpi.com The pathway consists of only two core enzymatic steps:

A promiscuous kinase, such as choline (B1196258) kinase, phosphorylates the isopentenol to generate this compound (IP). nih.gov

this compound kinase (IPK) then catalyzes the second phosphorylation, converting IP into IPP. nih.govmdpi.com

This two-step conversion is remarkably efficient and decouples isoprenoid production from the complex regulatory networks of central carbon metabolism. mdpi.com The IUP has been successfully implemented in microorganisms like E. coli and the green alga Chlamydomonas reinhardtii, leading to significant increases in the production of valuable terpenoids like limonene (B3431351). mdpi.com These artificial pathways represent a paradigm shift in metabolic engineering, offering a more direct and potentially more controllable route to a vast array of isoprenoid products. nih.gov

Engineering StrategyDescriptionKey Enzymes / TargetsExample Application
Enhanced Precursor Supply Increasing carbon flux from central metabolism into native isoprenoid pathways.HMG-CoA reductase (HMGR), DXP synthase (DXS), Glycolysis enzymes.Overexpressing the MVA pathway in E. coli to boost amorphadiene (B190566) production.
Artificial Biosynthetic Pathways (IUP) Bypassing native pathways by using externally supplied C5 alcohols.Choline Kinase, this compound Kinase (IPK).Production of limonene in Chlamydomonas reinhardtii using exogenous isoprenol. mdpi.com

Understanding the Physiological Roles of this compound (IP) Beyond its Conversion to IPP

The discovery of the alternative MVA pathway and the enzyme IPK has brought this compound (IP) into the spotlight, suggesting it is more than just a fleeting intermediate. researchgate.netnih.gov Emerging evidence indicates that IP and its isomer, dimethylallyl phosphate (DMAP), may have direct physiological and regulatory roles within the cell.

Research has shown that a metabolically available pool of IP/DMAP exists in the cytosol of plants. nih.gov This pool appears to be in dynamic equilibrium with IPP/DMAPP, maintained by the opposing actions of IPK (which phosphorylates IP to IPP) and certain Nudix hydrolases (which dephosphorylate IPP to IP). researchgate.net This dynamic balance suggests a mechanism for regulating the availability of precursors for isoprenoid synthesis.

Furthermore, IP and DMAP have been shown to act as competitive inhibitors of key downstream enzymes. nih.gov Specifically, they can inhibit farnesyl diphosphate synthase (FPPS), an enzyme that catalyzes the formation of the C15 precursor for sesquiterpenes and sterols. nih.gov This inhibitory action implies that fluctuations in the IP/DMAP pool could directly modulate the flux of carbon through different branches of the isoprenoid network, providing a layer of metabolic control. nih.gov Perturbing IP metabolism by overexpressing enzymes that produce it has been shown to enhance the production of both MVA- and MEP-pathway-derived terpenes, further supporting its role as a key regulatory node. researchgate.net In a different context, research has shown that isopentenyl pyrophosphate (IPP) itself can act as a dual inhibitor of TRPA1 and TRPV3 ion channels, suggesting a novel role as an antinociceptive (pain-reducing) substance. nih.gov While this finding relates to IPP, it opens the door to investigating similar signaling roles for its monophosphate precursor, IP.

Advanced Spatiotemporal Imaging and Localization of IP/IPP Metabolism in vivo

Understanding where and when isoprenoid biosynthesis occurs within a living cell is crucial for deciphering its complex regulation and for targeted metabolic engineering. Traditional methods relying on bulk metabolite extraction from ground tissues lack the spatial and temporal resolution to capture these dynamics. To overcome this, researchers are developing sophisticated genetically encoded biosensors to visualize and quantify IPP and other pathway intermediates in real-time and within specific subcellular compartments. nih.govresearchgate.net

These biosensors are typically engineered proteins that change their fluorescent properties upon binding to a specific metabolite. nih.gov Two main designs have been successfully implemented for isoprenoid pathway metabolites:

FRET-Based Sensors : These sensors are built using Förster Resonance Energy Transfer (FRET), where energy is transferred between two different fluorescent proteins (e.g., a cyan fluorescent protein, CFP, and a yellow fluorescent protein, YFP). nih.govnih.gov The CFP and YFP are fused to a "sensing" protein domain that changes its conformation when it binds to the target metabolite. This conformational change alters the distance or orientation between CFP and YFP, leading to a measurable change in the FRET signal, which can be correlated with the metabolite's concentration. nih.govmdpi.com

Transcription Factor-Based Sensors : This approach repurposes allosteric transcription factors (TFs) that naturally respond to small molecules. nih.govresearchgate.net A synthetic TF can be designed where the DNA-binding domain is fused to a protein that binds the metabolite of interest, such as IPP isomerase (Idi), which binds both IPP and DMAPP. nih.govnih.gov In the presence of IPP, the fusion protein undergoes a conformational change that prevents it from activating a reporter gene (e.g., encoding a fluorescent protein). nih.gov The resulting change in fluorescence provides an indirect measure of the intracellular IPP concentration. Such a sensor has been used to evolve strains with improved lycopene (B16060) production. nih.gov

These advanced biosensors can be targeted to specific organelles like the cytosol, plastids, or mitochondria, allowing researchers to map metabolic activity with unprecedented detail. nih.gov They are powerful tools for high-throughput screening of engineered microbial strains and for dissecting the intricate regulatory networks that control the flux of IP and IPP in vivo. mdpi.comnih.gov

Q & A

Q. Tables

Key Catalytic Residues in IPK Function Structural Validation
His50 (T. acidophilum)Stabilizes transition state via H-bond with IP phosphateX-ray crystallography (2.0 Å)
Lys14 (T. acidophilum)Binds ATP’s γ-phosphate; part of “lysine triangle”Mutagenesis (K14A reduces kcat 100-fold)
Lys205 (M. jannaschii)Coordinates ATP’s α/β-phosphatesMolecular dynamics simulations
Common IP Detection Methods Sensitivity Applications
TLCModeratePurity validation
LC-MS/MSHigh (nM range)Complex matrices (e.g., cell lysates)
Enzymatic-fluorometric assayLow (µM range)High-throughput screening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.